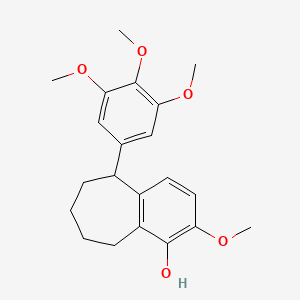

2-Methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol

Description

This compound features a benzocyclohepten core (a seven-membered bicyclic system) substituted with a hydroxyl group at position 1 and a 3',4',5'-trimethoxyphenyl group at position 3.

Properties

Molecular Formula |

C21H26O5 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

2-methoxy-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-1-ol |

InChI |

InChI=1S/C21H26O5/c1-23-17-10-9-15-14(7-5-6-8-16(15)20(17)22)13-11-18(24-2)21(26-4)19(12-13)25-3/h9-12,14,22H,5-8H2,1-4H3 |

InChI Key |

CKYWSWVZTCVCTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(CCCC2)C3=CC(=C(C(=C3)OC)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Ring Closure

Starting Materials : The synthesis begins with appropriate precursors such as 3,4,5-trimethoxyphenylacetic acid or its derivatives, which are coupled with a suitable benzocycloheptenyl precursor.

Ring Closure : The formation of the benzocycloheptenyl ring can be achieved through a cyclization reaction. This might involve the use of reagents like Eaton's reagent for ring closure, similar to methods used in benzosuberene synthesis.

Functional Group Introduction : The introduction of methoxy groups can be achieved through nucleophilic substitution reactions using methanol in the presence of a base.

Alternative Synthetic Routes

Wittig Olefination : An alternative approach involves the use of Wittig olefination to form the necessary alkene precursors, followed by reduction and cyclization steps.

Protecting Group Strategies : Protecting groups may be employed to selectively introduce functional groups at specific positions on the benzocycloheptenyl ring.

Reaction Conditions and Solvents

The choice of solvents and reaction conditions is crucial for the successful synthesis of This compound . Common solvents include:

- Dioxane

- Tetrahydrofuran (THF)

- Acetonitrile

- Pyridine

- N,N-Dimethylformamide (DMF)

- N,N-Dimethylacetamide (DMA)

- Dimethylsulfoxide (DMSO)

Reaction temperatures typically range from -20°C to +150°C, depending on the specific step and reagents involved.

Data Tables

Solvents and Reaction Conditions

| Solvent | Reaction Conditions | Temperature Range |

|---|---|---|

| Dioxane | Presence of base (e.g., K2CO3) | -20°C to 100°C |

| Tetrahydrofuran (THF) | Anhydrous conditions | -20°C to 80°C |

| Acetonitrile | Presence of base (e.g., Et3N) | 0°C to 100°C |

| Pyridine | Basic conditions | 0°C to 150°C |

Reagents and Intermediates

| Reagent/Intermediate | Role in Synthesis |

|---|---|

| 3,4,5-Trimethoxyphenylacetic acid | Starting material for trimethoxyphenyl group |

| Eaton's reagent | Ring closure reagent |

| Methanol | Source of methoxy group |

| Wittig reagent | Formation of alkene precursors |

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction: : Reduction reactions can convert the carbonyl group back to a hydroxyl group. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

-

Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with halides in the presence of a base can replace methoxy groups with halogens.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

Substitution: Halides (e.g., HCl, HBr) in the presence of a base like NaOH.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit strong antioxidant properties. The presence of methoxy groups in 2-Methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol suggests it may effectively scavenge free radicals and reduce oxidative stress in cells.

A study demonstrated that derivatives of methoxy-substituted phenols significantly reduced intracellular reactive oxygen species (ROS) levels in human fibroblasts, indicating potential for anti-aging therapies . The compound's ability to modulate oxidative stress could be pivotal in developing treatments for age-related disorders.

Antimicrobial Properties

The structure of this compound aligns with other phenolic compounds known for their antimicrobial effects. Preliminary studies suggest that similar compounds exhibit activity against various pathogens, including bacteria and fungi. This opens avenues for research into its use as a natural preservative or therapeutic agent against infections .

Potential Antitumor Activity

The compound's structural similarities to other biologically active molecules suggest possible antitumor effects. For instance, indole derivatives have shown antimitotic properties in various studies . Investigating the specific mechanisms through which this compound affects cancer cell lines could yield valuable insights into its potential as an anticancer agent.

Case Studies

Several studies have explored the biological activities of related compounds:

- Antioxidant Studies : A study evaluated the antioxidant capacity of methoxy-substituted phenolic compounds in both young and senescent fibroblasts. The findings indicated that these compounds could significantly reduce oxidative damage and enhance cell viability .

- Antimicrobial Research : Research on phenolic compounds has shown their effectiveness against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. These findings support the hypothesis that this compound may possess similar antimicrobial properties .

- Antitumor Activity : In vitro studies on structurally related indole derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . Further investigation into this compound could reveal its potential in cancer therapy.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

-

Anti-Cancer Activity: : It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

-

Anti-Microbial Activity: : It disrupts bacterial cell walls and inhibits essential enzymes, leading to bacterial cell death.

-

Anti-Inflammatory Activity: : It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways such as NF-κB.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

- Colchicine Analogs (MTC Series): Example: 2-Methoxy-5-(2',3',4'-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MTC, CAS 3153-44-4) . Key Differences: MTC has a cycloheptatrienone ring instead of a benzocycloheptenol system. The ketone group in MTC enhances electrophilicity, facilitating covalent binding to tubulin’s colchicine site. In contrast, the hydroxyl group in the target compound may improve solubility and hydrogen-bonding interactions . Activity: MTC inhibits neutrophil degranulation (IC₅₀ ~1 μM) and tubulin polymerization (binding constant K = 1.2 × 10⁶ M⁻¹) .

- Combretastatin A-4 Analogs: Example: Erianin (2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol, CAS 95041-90-0) . Key Differences: Erianin has a stilbene-like structure with an ethyl linker, whereas the target compound uses a fused benzocyclohepten system. Activity: Erianin exhibits potent cytotoxicity (IC₅₀ = 10–50 nM in HepG2 cells) via tubulin depolymerization .

- Benzimidazole Derivatives: Example: 2-Methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-2-yl)phenol (). Key Differences: The benzimidazole ring replaces the benzocyclohepten core, introducing nitrogen atoms that may alter electronic properties and binding kinetics. Activity: These derivatives show antitubulin activity (IC₅₀ = 0.8–2.4 μM) .

Substituent Effects

Methoxy vs. Hydroxyl Groups :

- The hydroxyl group at position 1 in the target compound increases hydrophilicity compared to fully methoxylated analogs (e.g., MTC). This may improve bioavailability but reduce membrane permeability .

- Methoxy groups at the 3',4',5'-positions are critical for tubulin binding across all analogs, as their removal drastically reduces activity .

Ring Size and Conformation :

Antitubulin Activity

While direct data for the target compound are unavailable, related benzocyclohepten derivatives (e.g., MTC) bind reversibly to tubulin’s colchicine site, inhibiting microtubule assembly and disrupting cellular division . Competitive binding assays show that MTC displaces colchicine with a Ki of 0.8 μM .

Cytotoxicity

- HepG2 Cells: Structural analogs like Erianin and MTC exhibit IC₅₀ values in the nanomolar to low micromolar range .

- Selectivity : Hydroxyl-containing derivatives (e.g., the target compound) may show reduced off-target effects compared to fully methoxylated analogs due to altered solubility and metabolism .

Comparative Data Table

Biological Activity

2-Methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the existing literature regarding its biological effects, including antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure features multiple methoxy groups that are known to enhance the biological activity of phenolic compounds.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that phenolic compounds can inhibit the growth of various pathogens:

- Staphylococcus aureus and Escherichia coli are commonly tested organisms. Compounds derived from similar phenolic structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against these bacteria .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 100 | S. aureus |

| Compound B | 150 | E. coli |

| 2-Methoxy-... | TBD | TBD |

Anticancer Activity

The compound has shown promise in inducing apoptosis in cancer cells. Specifically, studies involving related compounds have demonstrated:

- Mechanism of Action : The compound disrupts microtubule integrity, leading to cell cycle arrest and apoptosis in leukemic cells .

- Dose-Response Relationship : Apoptotic responses were observed to be dose-dependent, with significant effects at concentrations as low as 10 µM.

Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored in various studies:

- Cholinesterase Inhibition : Some derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Compound C | 17.5 | 8.8 |

| 2-Methoxy-... | TBD | TBD |

Case Studies

Several case studies have highlighted the biological activity of structurally similar compounds:

- Induction of Apoptosis in Leukemic Cells : A study found that a bicyclic analogue induced apoptosis through microtubule disruption, demonstrating a mechanism relevant for potential cancer therapies .

- Antimicrobial Efficacy : Research on natural phenolic compounds indicated that derivatives similar to 2-Methoxy... exhibited significant antimicrobial activity against foodborne pathogens, suggesting applications in food safety .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Methoxy-5-(3',4',5'-trimethoxyphenyl)-benzocyclohepten derivatives, and how can reaction yields be optimized?

- Methodology :

- Use a Grignard or organolithium reagent (e.g., n-BuLi) to functionalize the benzosuberone core at low temperatures (-78°C in THF) .

- Optimize stoichiometry (e.g., 1.7 mmol benzosuberone with 3.4 mmol aryl bromide) and reaction time (12 hours for gradual warming to room temperature) to improve yield .

- Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to isolate the product .

Q. How is structural characterization performed for this compound, and what spectral markers are critical for confirmation?

- Methodology :

- 1H/13C NMR : Identify methoxy resonances (δ 3.76–3.90 ppm for OCH3 groups), aromatic protons (δ 6.48–7.37 ppm), and cycloheptene protons (δ 1.49–2.57 ppm) .

- 19F NMR : For fluorinated analogs, detect shifts at δ -139.9 ppm to confirm substitution .

- Mass spectrometry : Use high-resolution MS to verify molecular weight (e.g., C21H25FO5 has a calculated mass of 376.17 g/mol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .

- Store in airtight containers away from oxidizers and ignition sources .

- In case of spills, use absorbent materials (e.g., vermiculite) and avoid generating dust .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

- Methodology :

- Synthesize analogs with modified methoxy groups (e.g., replacing 3,4,5-trimethoxyphenyl with halogenated or alkylated aryl groups) .

- Test in vitro bioactivity (e.g., tubulin polymerization inhibition) and correlate with substituent electronic effects (Hammett constants) .

- Use computational modeling (docking studies) to predict binding interactions with target proteins .

Q. What analytical methods are suitable for quantifying trace impurities in synthesized batches?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) .

- Solid-phase extraction (SPE) : Pre-concentrate samples using Oasis HLB cartridges for low-abundance impurity detection .

- LC-MS/MS : Confirm impurity structures via fragmentation patterns .

Q. How do pH and temperature affect the stability of this compound in solution?

- Methodology :

- Conduct accelerated stability studies in buffers (pH 1–10) at 25°C and 40°C .

- Monitor degradation via HPLC every 24 hours for 7 days .

- Identify degradation products (e.g., demethylation or oxidation byproducts) using high-resolution MS .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.